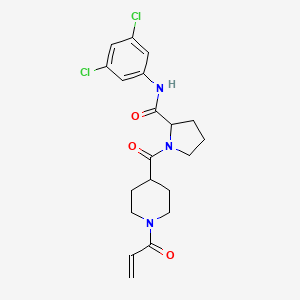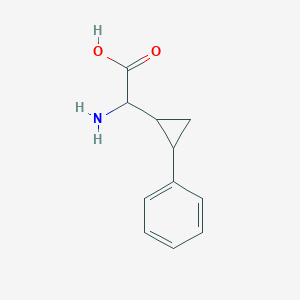![molecular formula C16H11BrClN3O2 B2382167 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 942001-10-7](/img/structure/B2382167.png)
4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the literature .Scientific Research Applications
Analgesic Properties
- Modification of pyrido[1,2-a]pyrimidine nucleus, including 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, has been explored to enhance analgesic properties. One study investigated the effects of methylation at the pyridine moiety, noting increased biological activity in para-substituted derivatives, suggesting potential for new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimalarial Activity
- Research has explored the synthesis and biological evaluation of pyrido[1,2-a]pyrimidin-4-ones, including 4-bromo derivatives, for their antimalarial activity. The structural activity relationship (SAR) studies indicated that pyrido[1,2-a]pyrimidin-4-one can be a lead structure for developing potent antimalarial agents (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Synthesis and Separation Techniques
- Nonaqueous capillary electrophoresis has been used for the separation of compounds related to imatinib mesylate, including pyrido[1,2-a]pyrimidine derivatives. This highlights the importance of these compounds in analytical chemistry for quality control purposes (Ye, Huang, Li, Xiang, & Xu, 2012).
Synthesis of Halogenated Derivatives
- Halogenated 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized for various applications. Their structural characteristics, such as the presence of halogens (bromo, chloro), play a significant role in their chemical behavior and potential applications in pharmaceuticals (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
Antibacterial and Antifungal Activities
- Pyrimidine derivatives, including those with bromo and chloro substitutions, have been evaluated for their antibacterial and antifungal activities. These compounds' structural features contribute to their potential as antimicrobial agents (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).
Gastroprotective Activity
- The cytoprotective effect of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been investigated, showing that certain derivatives, potentially including 4-bromo derivatives, could be effective as gastroprotective agents (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).
properties
IUPAC Name |
4-bromo-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c1-9-14(20-15(22)10-2-4-11(17)5-3-10)16(23)21-8-12(18)6-7-13(21)19-9/h2-8H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXDGBPBVWZRFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2382084.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)

![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)


![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)
![Lithium 5-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382101.png)
![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2382106.png)